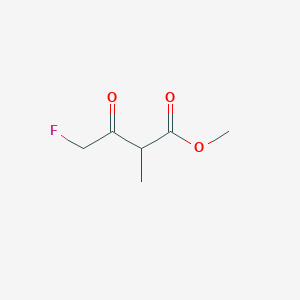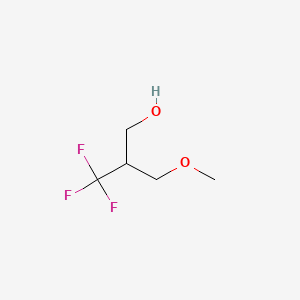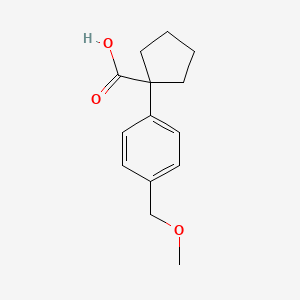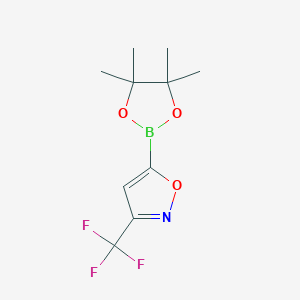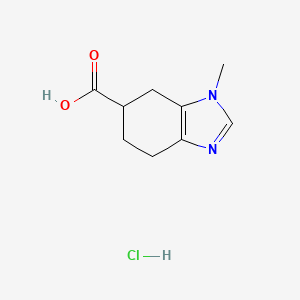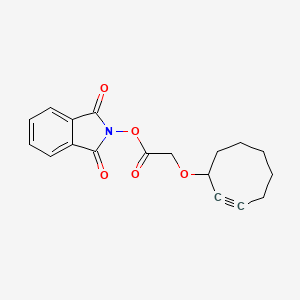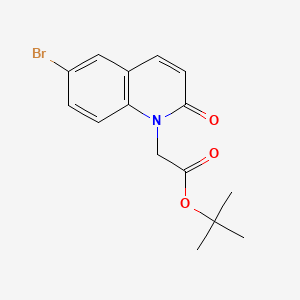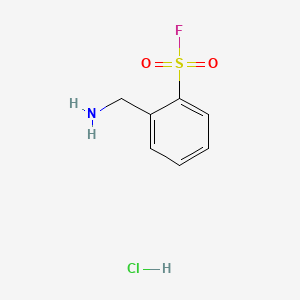![molecular formula C6H7F2NOS B15299419 [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with formaldehyde or a suitable methanol derivative under controlled conditions. The reaction may require a catalyst to facilitate the formation of the methanol group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole ring can participate in substitution reactions, where the difluoroethyl group or methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield formaldehyde or formic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and thiazole ring may play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanol: A similar compound with the methanol group attached to the 5-position of the thiazole ring.
1,1-Difluoroethyl chloride: A related compound used as a difluoroethylating reagent.
Uniqueness
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C6H7F2NOS |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C6H7F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h3,10H,2H2,1H3 |
InChIキー |
MTHKUDLQXVSPSO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CS1)CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
